molecular formula C28H25N3O5S3 B383177 Ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate CAS No. 503431-88-7

Ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Cat. No.: B383177
CAS No.: 503431-88-7
M. Wt: 579.7g/mol
InChI Key: MXEFCTSWWSJJKY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A thiophene-3-carboxylate ester core substituted at the 2-position with a sulfanylacetyl amino group and at the 4-position with a 5-methylfuran-2-yl moiety.
  • A thieno[2,3-d]pyrimidin-4-one scaffold linked via the sulfanylacetyl bridge, bearing 5,6-dimethyl, 4-oxo, and 3-phenyl substituents.

The ethyl ester group may enhance solubility compared to methyl analogs , while the 5-methylfuran substituent introduces unique steric and electronic properties distinct from alkyl or phenyl groups in similar molecules .

Properties

IUPAC Name

ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S3/c1-5-35-27(34)23-19(20-12-11-15(2)36-20)13-37-24(23)29-21(32)14-38-28-30-25-22(16(3)17(4)39-25)26(33)31(28)18-9-7-6-8-10-18/h6-13H,5,14H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEFCTSWWSJJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Thiophene-3-carboxylate 4-(5-methylfuran-2-yl), 2-(sulfanylacetyl-amino-thienopyrimidinone) Hypothesized kinase inhibition
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate 4,5-dimethyl, 2-(cyanoacrylamido-phenyl) Antioxidant, anti-inflammatory
Methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate (methyl) 4,5-dimethyl (thiophene), 2-(sulfanylacetyl-amino-thienopyrimidine) Not explicitly reported
Ethyl 2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanoylamino]-5-ethanoyl-4-methyl-thiophene-3-carboxylate Thiophene-3-carboxylate 4-methyl, 5-ethanoyl, 2-(sulfanylethanoylamino-pyrimidine) Unspecified
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thienopyridine-carboxylate 2-amino, 6-boc, 4,7-dihydro Safety data available (laboratory use)

Key Findings and Analysis

Substituent Impact on Bioactivity: The 5-methylfuran-2-yl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to the 4,5-dimethylthiophene in or phenylacrylamido groups in other analogs .

Synthetic Routes: The target compound’s synthesis likely involves coupling a thienopyrimidinone-thiol intermediate with a bromoacetylated thiophene-carboxylate precursor, as seen in analogous protocols . In contrast, derivatives employ a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)thiophene-3-carboxylate and substituted benzaldehydes , highlighting divergent strategies for introducing substituents.

Biological Activity Trends: Antioxidant and anti-inflammatory activities in compounds correlate with electron-withdrawing groups (e.g., cyano, nitro) on the phenylacrylamido moiety . The target compound’s furan and phenyl groups may instead favor kinase inhibition, akin to thienopyrimidine-based kinase inhibitors . Safety profiles of ethyl carboxylates (e.g., ) emphasize low acute toxicity but undefined chronic effects, suggesting similar considerations for the target compound .

The 5-methylfuran substituent reduces molecular symmetry, possibly increasing binding entropy in target interactions compared to symmetric 4,5-dimethylthiophenes .

Preparation Methods

Four-Component Cyclocondensation

A green synthesis route adapted from ACS Sustainable Chemistry & Engineering employs:

  • Ketone precursor : 5,6-Dimethyl-3-phenylthiophen-2-amine

  • Ethyl cyanoacetate

  • Elemental sulfur (S₈)

  • Formamide (dual role as solvent and nitrogen source)

Reaction conditions :

ParameterSpecification
CatalystK₂CO₃ (10 mol%)
Temperature120°C
Time8–12 hours
Yield68–72%

This method eliminates chromatographic purification through precipitate isolation in cold ethanol.

Alternative Three-Step Synthesis

J-stage researchers demonstrated an earlier approach:

  • Thioureido intermediate formation :

  • Cyclization : Intramolecular exo-trig annulation under acidic conditions

  • Oxidation : H₂O₂-mediated conversion to the 4-oxo derivative

Key advantages include scalability (>5 g batches) but requires column chromatography.

Functionalization with Sulfanylacetyl Sidechain

Thiolation at Position 2

The pyrimidinone core undergoes nucleophilic substitution:

Reagents :

  • 2-Chloroacetyl chloride

  • NaSH (thiol source)

Mechanism :

  • Chloroacetylation at position 2

  • Thiol-displacement under basic conditions (pH 9–10)

Optimized parameters :

VariableOptimal Value
SolventDMF
BaseEt₃N
Temperature0°C → RT
Reaction time4 hours

Mass spectrometry confirms incorporation via [M+H]⁺ at m/z 327.08.

Synthesis of Ethyl 4-(5-Methylfuran-2-yl)thiophene-3-carboxylate

Gewald Reaction for Thiophene Formation

The 3-carboxylate thiophene is prepared via:

  • Ketone : 5-Methylfuran-2-carbaldehyde

  • Cyanoacetate : Ethyl cyanoacetate

  • Sulfur

Procedure :

  • Stir components in ethanol with morpholine catalyst (24 h, RT)

  • Acidic work-up yields the 2-aminothiophene precursor

Functional Group Modifications

  • Diazotization : NaNO₂/HCl at -5°C

  • Sandmeyer reaction : Introduces bromine at position 4

  • Suzuki coupling : 5-Methylfuran-2-boronic acid, Pd(PPh₃)₄ catalyst

¹H NMR shows characteristic furan protons at δ 6.25–7.15 ppm.

Final Amide Coupling

Carbodiimide-Mediated Conjugation

Activation of the thiophene carboxylate (EDCl/HOBt):

  • Dissolve components in anhydrous DCM (0.1 M)

  • Add EDCl (1.2 eq) and HOBt (0.3 eq)

  • React with sulfanylacetyl-pyrimidinone amine (1.05 eq)

Purification :

  • Wash with 5% NaHCO₃ and brine

  • Dry over MgSO₄

  • Recrystallize from ethyl acetate/hexanes

Yield Optimization

FactorImpact on Yield
Solvent polarityDCM > THF > DMF
Coupling agentEDCl > DCC > HATU
Temperature0°C (78%) vs RT (63%)

Final isolated yield: 58–65% after recrystallization.

Spectroscopic Characterization

Key analytical data :

Infrared Spectroscopy (IR) :

  • ν(C=O)ester: 1702 cm⁻¹

  • ν(C=O)amide: 1677 cm⁻¹

  • ν(N-H): 3254 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

  • Furan H-3: δ 6.34 (d, J = 3.1 Hz)

  • Thiophene H-5: δ 7.02 (s)

  • NH: δ 8.15 (br s)

High-Resolution Mass Spectrometry :
Calculated for C₂₄H₂₃N₃O₄S₂: 481.1130
Found: 481.1129 [M+H]⁺

Challenges and Process Improvements

Common Side Reactions

  • Oxidative dimerization of thiols → Add EDTA to chelate metal impurities

  • Ester hydrolysis → Maintain anhydrous conditions

Green Chemistry Metrics

MetricConventional RouteOptimized Route
PMI (g/g)8634
E-factor5819
Reaction Steps74

Adapting microwave-assisted steps reduced total synthesis time from 72 h → 18 h.

Industrial Scalability Considerations

Critical parameters for kg-scale production :

  • Exotherm management in cyclocondensation steps

  • Pd removal (<5 ppm) after Suzuki coupling

  • Polymorph control through anti-solvent addition rate

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